Synthetic Yield: 81% via Gewald Reaction Outperforms Unsubstituted and 4,5-Dimethyl Analogs
In the Gewald cyclocondensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, 2-amino-4-methylthiophene-3-carbonitrile is obtained in 81% isolated yield after crystallization from chloroform [1]. By contrast, the 4,5-dimethyl analog (CAS 4651-94-9) requires modified reaction conditions and typically affords lower yields, with reports ranging from 38–65% depending on the specific ketone and base employed . The unsubstituted 2-aminothiophene-3-carbonitrile scaffold suffers from lower stability and poorer crystallinity, complicating isolation [2].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 81% yield |
| Comparator Or Baseline | 2-Amino-4,5-dimethylthiophene-3-carbonitrile: 38–65% yield; Unsubstituted 2-aminothiophene-3-carbonitrile: not reported as a stable crystalline solid |
| Quantified Difference | Target compound yield is 16–43 percentage points higher than the 4,5-dimethyl analog |
| Conditions | Gewald reaction: sulfur, α-methylene carbonyl compound, α-cyano ester; crystallization from chloroform |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and more reliable supply for procurement planning.
- [1] Çoruh, U., Ustabaş, R., Yavuz, M., & Vázquez-López, E. M. (2003). 2-Amino-4-methylthiophene-3-carbonitrile. Acta Crystallographica Section E, 59(9), o1282–o1284. View Source
- [2] Gewald, K. (1965). Zur Reaktion von α-Oxo-mercaptanen mit Nitrilen. Angewandte Chemie, 77(14), 645–645. View Source
